molecular formula C14H30O B586366 12-Methyltridecanol-d7 CAS No. 1794885-54-3

12-Methyltridecanol-d7

Cat. No.: B586366
CAS No.: 1794885-54-3
M. Wt: 221.436
InChI Key: ZXUOFCUEFQCKKH-HSNISVEUSA-N
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Description

12-Methyltridecanol-d7 is a deuterium-labeled compound with the molecular formula C14H23D7O and a molecular weight of 221.43. This compound is a stable isotope-labeled analog of 12-Methyltridecanol, which is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methyltridecanol-d7 typically involves the deuteration of 12-Methyltridecanol. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

12-Methyltridecanol-d7 undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 12-Methyltridecanal or 12-Methyltridecanoic acid.

    Reduction: 12-Methyltridecane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

12-Methyltridecanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Research: Used to study metabolic pathways in vivo, providing insights into the metabolism of fatty acids and other compounds.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

    Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.

    Organic Chemistry: Serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 12-Methyltridecanol-d7 is primarily related to its role as a stable isotope-labeled compound. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled compound within biological systems. This helps in understanding the metabolic pathways and the fate of the compound in vivo.

Comparison with Similar Compounds

Similar Compounds

    12-Methyltridecanol: The non-deuterated analog of 12-Methyltridecanol-d7.

    2-Methoxy-13-methyltetradecanoic acid: A marine fatty acid synthesized using 12-Methyltridecanol as an intermediate.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis in metabolic studies, environmental monitoring, and clinical diagnostics. This makes it a valuable tool for researchers compared to its non-labeled analogs.

Properties

CAS No.

1794885-54-3

Molecular Formula

C14H30O

Molecular Weight

221.436

IUPAC Name

12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecan-1-ol

InChI

InChI=1S/C14H30O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3/i1D3,2D3,14D

InChI Key

ZXUOFCUEFQCKKH-HSNISVEUSA-N

SMILES

CC(C)CCCCCCCCCCCO

Synonyms

12-Methyl-1-tridecanol-d7; 

Origin of Product

United States

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